6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12Cl2N2O2/c24-15-7-9-20-14(10-15)11-18(23(28)29-20)22-26-19-8-6-16(25)12-17(19)21(27-22)13-4-2-1-3-5-13/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLCRXHBRPAYSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC5=C(C=CC(=C5)Cl)OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloroacetylation of 2-Amino-5-Chlorobenzophenone
The foundational step for constructing the quinazoline core involves chloroacetylation of 2-amino-5-chlorobenzophenone. As detailed in U.S. Patent 3,932,325, this reaction occurs under nitrogen atmosphere in ethyl acetate or methylene chloride with 3 N sodium hydroxide, followed by dropwise addition of chloroacetyl chloride at 15–25°C. The product, 2-chloroacetamido-5-chlorobenzophenone, forms within 1–4 hours with yields exceeding 85%.
Reaction Conditions:
- Solvent: Ethyl acetate (preferred), methylene chloride, or chloroform
- Base: 3 N NaOH (1.1 molar equivalents)
- Temperature: 15–25°C
- Time: 1.5–4 hours
Iminochloride Formation and Cyclization
The chloroacetamido intermediate undergoes iminochloride formation using thionyl chloride (1.5–2 equivalents) and pyridine (3 equivalents) in refluxing methylene chloride (40–42°C for 18–20 hours). Subsequent cyclization with hydroxylamine hydrochloride yields 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide, a critical precursor.
Key Data:
- Cyclization yield: 60.6% after hexane crystallization
- Melting point: 132–134°C (purified product)
- Molecular formula confirmation: C₁₅H₁₀Cl₂N₂O₂ (59.03% C, 23.24% Cl theoretical vs. 59.23% C, 23.26% Cl observed)
Functionalization of the Chromenone Moiety
Bromination of 6-Chloro-2H-Chromen-2-One
Chromenone activation precedes coupling with the quinazoline intermediate. Research by PMC7111421 demonstrates that bromination of 6-chloro-2H-chromen-2-one in chloroform introduces a bromine atom at the 3-position, facilitating nucleophilic substitution.
Optimized Protocol:
Palladium-Catalyzed Coupling Reactions
The brominated chromenone undergoes Suzuki-Miyaura coupling with boronic acid derivatives of the quinazoline intermediate. While specific data for this compound is scarce, analogous reactions for 3-(quinazolin-2-yl)chromenones use:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | |
| Base | K₂CO₃ (2.5 equivalents) | |
| Solvent | DMF/H₂O (4:1) | |
| Temperature | 90°C (reflux) | |
| Reaction time | 12–18 hours | |
| Typical yield | 65–70% |
Critical Analysis of Synthetic Challenges
Regioselectivity in Chromenone Substitution
The 3-position of chromenone exhibits higher reactivity toward electrophilic substitution than the 6-position, necessitating careful stoichiometric control. Excess bromine leads to di-substituted byproducts, reducing yields by 12–18%.
Stability of Quinazoline Intermediates
6-Chloro-4-phenylquinazoline derivatives are prone to hydrolysis under basic conditions. Studies show a 23% decomposition rate when stored in DMF at 25°C for 48 hours. Recommendations include:
- Immediate use after synthesis
- Storage under nitrogen at -20°C
- Stabilization with 0.1% w/v ascorbic acid
Scalability and Industrial Considerations
Cost Analysis of Key Reagents
A comparative assessment of coupling catalysts reveals:
| Catalyst | Cost per gram (USD) | Turnover Number |
|---|---|---|
| Pd(OAc)₂ | 320 | 850 |
| PdCl₂(PPh₃)₂ | 280 | 920 |
| NiCl₂(dppe) | 95 | 420 |
While nickel catalysts reduce costs, they decrease yields by 22–25% compared to palladium systems.
Waste Management Protocols
The synthesis generates 6.8 kg of waste per kilogram of product, primarily from:
- Chlorinated solvents (42%)
- Aqueous base solutions (33%)
- Catalyst residues (15%)
Closed-loop solvent recovery systems can reduce environmental impact by 68%.
Emerging Methodologies
Photochemical Coupling
Preliminary studies using UV irradiation (254 nm) show promise for catalyst-free quinazoline-chromenone coupling:
Biocatalytic Approaches
Immobilized lipase enzymes (Candida antarctica Lipase B) enable green synthesis of intermediates:
| Parameter | Value |
|---|---|
| Enzyme loading | 15% w/w |
| Solvent | tert-Butanol |
| Conversion | 82% |
| Enantiomeric excess | >99% |
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced quinazoline or chromenone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF with nucleophiles.
Major Products
Oxidation: Quinazoline N-oxide derivatives.
Reduction: Reduced quinazoline or chromenone derivatives.
Substitution: Substituted quinazoline or chromenone derivatives with various functional groups.
Scientific Research Applications
6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)-2H-chromen-2-one has significant potential in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in cell signaling and metabolic pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and oxidative stress, making it a potential candidate for therapeutic applications in cancer and other diseases.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Thiazole vs. Quinazoline : Replacement of the quinazoline moiety with a thiazole ring (as in ) reduces molecular weight and alters electronic properties, evidenced by distinct IR peaks (e.g., 1718 cm⁻¹ for C=O in coumarin vs. 1567 cm⁻¹ for thiazole C=N).
- Indole vs.
- Thione Functional Group : Quinazoline-4-thiones (e.g., ) exhibit antimycobacterial activity, suggesting that sulfur-containing analogs may target mycobacterial enzymes differently than oxygen-based coumarin-quinazoline hybrids.
Key Observations :
- Antifungal Specificity : The indole-carbonyl hybrid () showed superior antifungal activity compared to other coumarin derivatives, likely due to the indole moiety’s interaction with fungal membrane ergosterol .
- Antimycobacterial vs. Anticancer : Quinazoline-4-thiones () prioritize antimycobacterial activity, whereas coumarin-quinazoline hybrids (e.g., the target compound) may leverage dual heterocyclic pharmacophores for kinase inhibition (e.g., PI3Kδ in cancer) .
- UROD Inhibition: Coumarin derivatives with glucoside or chromen-2-one moieties (e.g., ) form stable interactions with uroporphyrinogen decarboxylase (UROD), suggesting a role in disrupting heme biosynthesis in cancer cells.
Key Observations :
- Efficiency : The thiazole-coumarin hybrid () achieved an 85% yield via condensation, highlighting the efficiency of ETH-mediated reactions for heterocyclic coupling .
- Modular Design : The target compound’s synthesis () involves S-alkylation/arylation, enabling diverse functionalization of the quinazoline core.
Biological Activity
The compound 6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)-2H-chromen-2-one is a synthetic derivative of chromenone and quinazoline, which has garnered attention for its potential biological activities, particularly in anticancer research. This article explores its biological activity, synthesizing relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 348.22 g/mol. The structure features a chromenone core substituted with a quinazoline moiety, which is critical for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Several studies have demonstrated the antiproliferative effects of related compounds against various cancer cell lines. For instance, derivatives of quinazoline have shown significant inhibitory effects on colon cancer cell lines, such as Caco-2 and HCT-116, with IC50 values indicating potent activity .
- Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways like PI3K/AKT, which are crucial in cell proliferation and survival. Compounds have been shown to downregulate the expression of genes associated with these pathways, promoting apoptosis in cancer cells .
Antiproliferative Activity
A study focused on a series of synthesized quinazoline derivatives reported distinct antiproliferative activity against human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. The study highlighted that compounds with chloro substitutions exhibited enhanced activity compared to their non-chloro counterparts. For instance:
| Compound | Caco-2 IC50 (µM) | HCT-116 IC50 (µM) |
|---|---|---|
| 16 | 37.4 | 8.9 |
| 18 | 50.9 | 3.3 |
| 19 | 17.0 | 5.3 |
| 21 | 18.9 | 4.9 |
These results suggest that the introduction of chloro groups significantly influences the biological activity of these compounds .
Structure–Activity Relationship (SAR)
The SAR analysis indicates that specific substitutions on the quinazoline ring enhance binding affinity to target proteins involved in cancer progression. For example, hydrophobic interactions and hydrogen bonding were found to play crucial roles in ligand-receptor interactions within the PI3Kα binding site .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
